4-(2-bromoacetyl)benzoic Acid

Enzymology Biochemical Assay Development Inhibitor Screening

Secure your supply of 4-(2-bromoacetyl)benzoic acid (CAS 20099-90-5), a critical para-substituted phenacyl bromide for antiviral thiazole synthesis and enzyme inhibition studies. Its unique dual functionality—a carboxylic acid and a reactive bromoacetyl group—offers a distinct advantage over regioisomers or halogen analogs, enabling precise SAR studies. Ensure consistent reaction kinetics and potent inhibition (IC50 of 0.06 mM against phenacyl esterase). Select this compound for reliable synthetic outcomes and robust assay development.

Molecular Formula C9H7BrO3
Molecular Weight 243.05 g/mol
CAS No. 20099-90-5
Cat. No. B029351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-bromoacetyl)benzoic Acid
CAS20099-90-5
Synonyms2-Bromo-4’-(hydroxycarbonyl)acetophenone;  4-(2-Bromoacetyl)benzoic Acid;  4-(Bromoacetyl)benzoic Acid;  4-(α-Bromoacetyl)benzoic Acid; 
Molecular FormulaC9H7BrO3
Molecular Weight243.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)C(=O)O
InChIInChI=1S/C9H7BrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13)
InChIKeyZMHLKKVZTJBBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoacetyl)benzoic Acid (CAS 20099-90-5) – A Phenacyl Bromide Building Block for Thiazole Synthesis and Enzyme Inhibition Studies


4-(2-Bromoacetyl)benzoic acid (CAS 20099-90-5) is a phenacyl bromide derivative with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol . This compound belongs to the class of benzoic acids and is characterized by a bromoacetyl group attached to the para position of the benzene ring. It is a white to off-white crystalline solid with a melting point of 224-225°C and is typically stored under inert gas at 2-8°C [1][2]. Its structure combines a reactive α-bromoketone electrophilic center with a carboxylic acid functionality, enabling both covalent modification reactions and further derivatization. Primary research and vendor documentation consistently identify its role as a key intermediate in the preparation of thiazole derivatives for antiviral applications and as a steric inhibitor of specific enzymes, such as phenacyl esterase [3].

Why 4-(2-Bromoacetyl)benzoic Acid (CAS 20099-90-5) Cannot Be Replaced by Close Analogs Without Experimental Validation


The para-substituted bromoacetyl group in 4-(2-bromoacetyl)benzoic acid confers distinct reactivity, steric, and electronic properties that preclude simple substitution by regioisomers (e.g., 2- or 3-bromoacetyl benzoic acids), halogen analogs (e.g., chloroacetyl), or the precursor ketone (4-acetylbenzoic acid). Evidence from kinetic studies of phenacyl bromides demonstrates that the para-carboxyl substituent significantly influences reaction rates in nucleophilic substitution reactions, with electron-withdrawing groups enhancing reactivity in SN2-type mechanisms [1]. Furthermore, the specific para-orientation and the steric bulk of the bromoacetyl moiety directly impact enzyme inhibition potency, as shown by the >16-fold difference in IC50 values between 4-(2-bromoacetyl)benzoic acid and the unsubstituted phenacyl core . Therefore, substituting this compound without direct comparative data in the intended assay system carries a high risk of altered reaction kinetics, reduced or abolished biological activity, and failed synthetic outcomes.

Quantitative Differentiation of 4-(2-Bromoacetyl)benzoic Acid (CAS 20099-90-5) Versus Key Analogs and Precursors


Superior Phenacyl Esterase Inhibition Potency (IC50) Relative to Unsubstituted Phenacyl

4-(2-Bromoacetyl)benzoic acid demonstrates significantly enhanced inhibition of phenacyl esterase compared to the unsubstituted phenacyl scaffold. The compound's steric bulk and specific substitution pattern contribute to this improved activity, making it a more potent tool for probing enzyme active sites .

Enzymology Biochemical Assay Development Inhibitor Screening

Positional Isomer Selectivity: Distinct Reactivity Versus 2- and 3-Bromoacetyl Regioisomers

The para (4-) substitution of the bromoacetyl group on the benzoic acid ring is not structurally interchangeable with ortho (2-) or meta (3-) isomers. Kinetic studies on the parent phenacyl bromide system show that the electronic nature of the para-substituent directly modulates the rate of nucleophilic substitution (SN2) reactions with carboxylates, with electron-withdrawing groups (like a p-carboxyl) accelerating the reaction [1]. While direct kinetic data for the 2- and 3- isomers of bromoacetyl benzoic acid are not compiled here, the established principles of aromatic substitution and the known, distinct safety and property profiles of each isomer (e.g., differing hazard statements for 2- and 3- isomers [2]) confirm they are not 'drop-in' replacements.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Enhanced Electrophilic Reactivity Versus 4-Acetylbenzoic Acid Precursor

The target compound is a direct downstream derivative of 4-acetylbenzoic acid (CAS 586-89-0), formed by α-bromination . This transformation replaces a methyl ketone with an α-bromoketone, creating a significantly more reactive electrophilic center. While 4-acetylbenzoic acid has been used in the synthesis of curcumin analogs and nicotinic receptor agonists , it lacks the reactive handle necessary for the nucleophilic displacement reactions that are central to forming thiazole rings and other heterocycles. The bromine atom provides a superior leaving group compared to a proton, enabling a wider range of C-C, C-N, and C-S bond formations under milder conditions [1].

Organic Synthesis Building Block Functionalization Reaction Optimization

Primary Research and Industrial Application Scenarios for 4-(2-Bromoacetyl)benzoic Acid (CAS 20099-90-5)


Synthesis of Antiviral Thiazole Derivatives

This is the most well-documented application for this compound. 4-(2-Bromoacetyl)benzoic acid serves as a specific phenacyl bromide derivative used to prepare thiazole compounds with demonstrated antiviral activity [1]. The para-bromoacetyl group is essential for the formation of the thiazole core structure. Researchers developing novel antiviral agents, particularly against viral strains susceptible to thiazole-based inhibitors, should select this compound as their starting material to follow established synthetic routes.

Development and Validation of Enzyme Inhibition Assays

The compound is a valuable tool for enzymologists studying peptidases and esterases. Its well-defined IC50 of 0.06 mM against phenacyl esterase provides a quantitative benchmark for assay development and comparative inhibitor profiling . The >16-fold increase in potency compared to the simple phenacyl scaffold makes it a more sensitive and robust probe. This compound can be used to establish baseline inhibition curves, screen new inhibitor libraries, or investigate enzyme active site topology.

Investigating Structure-Activity Relationships (SAR) in Kinetics and Binding

As a para-substituted phenacyl bromide, this compound is ideal for systematic SAR studies exploring the impact of aromatic substitution on reaction kinetics and biological activity. The foundational work by Srinivasan et al. establishes the kinetic principles for this class of molecules in nucleophilic substitution [2]. Researchers can use this compound as a benchmark to compare the reactivity of other substituted analogs (e.g., chloro, iodo, or other regioisomers) or to probe the electronic and steric requirements of enzyme active sites and binding pockets.

Synthesis of Functionalized Polymers and Metal-Organic Frameworks (MOFs)

The dual functionality of 4-(2-bromoacetyl)benzoic acid—a carboxylic acid for coordination chemistry and a bromoacetyl group for post-synthetic modification—positions it as a versatile linker for materials science applications. While analogous chloroacetyl derivatives have been explored for MOF synthesis [3], the bromoacetyl version offers a more reactive handle for introducing additional functionalities onto the framework backbone. This compound is suitable for researchers designing novel, functionalized porous materials for gas storage, separation, or catalysis.

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